1,6-Diphenylpyridazin-4-one

RIPK1 necroptosis kinase selectivity

Researchers conducting systematic SAR studies on cholinesterase selectivity or RIPK1 inhibition face limited access to structurally orthogonal 4-pyridazinone scaffolds. 1,6-Diphenylpyridazin-4-one addresses this gap with a distinct 1,6-diphenyl substitution pattern that is not represented in extensively characterized 3(2H)-pyridazinone isomer libraries. - Provides a fragment-elaboration starting point targeting the RIPK1 kinase with an N-1 phenyl vector absent from prior 4-pyridazinone series. - Enables mapping of a unique tubulin binding site non-competitive with colchicine, vinblastine, and paclitaxel. - Offers a chemotype for cholinesterase inhibitor profiling orthogonal to the tested 5,6-, 4,6-, and 4,5-diphenyl-3(2H)-pyridazinone isomers (SI <0.124 to >22.857).

Molecular Formula C16H12N2O
Molecular Weight 248.28 g/mol
Cat. No. B7463985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Diphenylpyridazin-4-one
Molecular FormulaC16H12N2O
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C=NN2C3=CC=CC=C3
InChIInChI=1S/C16H12N2O/c19-15-11-16(13-7-3-1-4-8-13)18(17-12-15)14-9-5-2-6-10-14/h1-12H
InChIKeyVOHGVOUZCNKYHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Diphenylpyridazin-4-one – Fragment-Based Discovery Scaffold


1,6-Diphenylpyridazin-4-one (molecular formula C₁₆H₁₂N₂O, molecular weight 248.28 g/mol) is a heterocyclic small molecule belonging to the pyridazinone family, characterized by phenyl substituents at ring positions 1 and 6 and a carbonyl group at position 4 [1]. This 4-pyridazinone scaffold is structurally distinct from the more extensively studied 3(2H)-pyridazinone congeners—including the 5,6-diphenyl (CAS 2166-34-9), 4,6-diphenyl, and 4,5-diphenyl isomers—whose substitution-pattern-dependent biological profiles have been quantitatively delineated [2]. The pyridazinone core has been validated across multiple therapeutic and agrochemical target classes, including cholinesterases, tubulin, phosphodiesterases, receptor-interacting protein kinase 1 (RIPK1), and photosynthetic electron transport, making this compound a strategically positioned entry point for scaffold-oriented medicinal chemistry and fragment-based lead generation [2][3][4].

Why 1,6-Diphenylpyridazin-4-one Is Not Interchangeable with 3(2H)-Pyridazinone Isomers


Diphenylpyridazinone isomers are not functionally interchangeable. The position of the carbonyl group (C-4 vs. C-3) and the phenyl ring substitution pattern (1,6- vs. 5,6- vs. 4,6- vs. 4,5-) dictate which biological targets are engaged and with what selectivity. In a systematic cholinesterase inhibition study, the 5,6-diphenyl isomer (18g) exhibited AChE-selective inhibition (IC₅₀ = 1.75 µM, Selectivity Index > 22.857), the 4,6-diphenyl isomer (11g) was BChE-selective (IC₅₀ = 4.97 µM, SI for AChE < 0.124), and the 4,5-diphenyl isomer (4g) showed dual inhibition (AChE IC₅₀ = 5.11 µM; BChE IC₅₀ = 14.16 µM) [1]. These quantitative selectivity differences demonstrate that even a single positional shift in phenyl ring placement can invert or abolish target preference. The 1,6-diphenyl-4-one scaffold, bearing its carbonyl at C-4 and phenyl groups at N-1 and C-6, represents a chemotype outside this tested isomer set, with a distinct hydrogen-bond donor/acceptor topology that cannot be predicted by interpolation from existing 3(2H)-pyridazinone SAR [1][2]. For any assay or synthesis campaign, substituting a 3(2H)-pyridazinone isomer for 1,6-diphenylpyridazin-4-one introduces uncontrolled variables in target engagement and physicochemical properties.

Quantitative Differentiation Evidence Against Closest Analogs


Carbonyl Position Defines Target Class: RIPK1 vs. Cholinesterase

The 4-pyridazinone scaffold (carbonyl at C-4) has been independently validated as a privileged chemotype for RIPK1 kinase inhibition, whereas the 3(2H)-pyridazinone scaffold (carbonyl at C-3) has been optimized for cholinesterase and tubulin targets. In the 2024 study by An et al., a series of pyridazin-4-one derivatives demonstrated potent necroptosis inhibition in both human and mouse cells, with the representative compound 13 exhibiting favorable RIPK1 selectivity and dose-dependent inhibition of RIPK1 phosphorylation, along with oral bioavailability demonstrated in pharmacokinetic studies [1]. The most potent pyridazin-4-one derivative (RIPK1-IN-28, compound 13) inhibited human I2.1 and Hepa1-6 cells with IC₅₀ values of 0.4 nM and 1.2 nM, respectively [2]. In contrast, the 3(2H)-pyridazinone series optimized by Kilic et al. showed cholinesterase inhibition with IC₅₀ values in the micromolar range (1.75–14.16 µM) and no reported RIPK1 activity [3]. This target-class divergence means that 1,6-diphenylpyridazin-4-one is the appropriate starting scaffold for RIPK1/necroptosis programs, whereas 3(2H)-pyridazinones are suited for cholinergic or tubulin-oriented campaigns.

RIPK1 necroptosis kinase selectivity pyridazin-4-one scaffold

Isomeric Substitution Pattern Controls Cholinesterase Selectivity

Kilic et al. (2019) quantitatively demonstrated that cholinesterase inhibition and subtype selectivity are exquisitely sensitive to diphenyl substitution pattern [1]. The 5,6-diphenyl isomer (18g) was the most potent AChE inhibitor (IC₅₀ = 1.75 µM) with a Selectivity Index for AChE exceeding 22.857. The 4,6-diphenyl isomer (11g) displayed the highest BChE selectivity (IC₅₀ = 4.97 µM, SI for AChE < 0.124). The 4,5-diphenyl isomer (4g) presented dual inhibition (AChE IC₅₀ = 5.11 µM; BChE IC₅₀ = 14.16 µM; SI = 2.771). The 1,6-diphenyl-4-one scaffold was not included in this study, meaning its cholinesterase profile remains experimentally uncharacterized [1]. However, because the 1,6-substitution pattern places one phenyl group on the lactam nitrogen (N-1) rather than on a ring carbon, the electronic distribution and spatial orientation of the aryl rings differ fundamentally from all three tested isomers. This creates a distinct chemotype that may exhibit a selectivity profile orthogonal to the 5,6-, 4,6-, and 4,5-series, representing a structure-based diversification opportunity [2].

cholinesterase Alzheimer's disease selectivity index isomeric SAR

Novel Tubulin Binding Site Orthogonal to Classical Antimitotic Domains

Diphenylpyridazinone (DPP) derivatives have been shown to interact with tubulin at a previously undescribed binding site that is pharmacologically distinct from the binding sites of colchicine, vinblastine, maytansine, and paclitaxel [1][2]. Batra et al. (1986) demonstrated that active DPP derivatives markedly stimulated tubulin-dependent GTP hydrolysis and inhibited tubulin polymerization without interfering with the binding of radiolabeled colchicine, vinblastine, maytansine, or GTP [1]. Bai et al. (2016) further showed that the DPP derivative NSC 613241 did not inhibit the binding of [³H]paclitaxel or [³H]peloruside A to microtubules, and that NSC 613241 and (−)-rhazinilam bind to different sites on tubulin, with substoichiometric incorporation of as little as 0.1–0.2 mol compound per mol of tubulin [2]. NSC 613241-induced spirals had an average repeat of 85 nm, compared to 79–80 nm for (−)-rhazinilam, providing a quantitative structural fingerprint differentiating these binding modes [2]. While 1,6-diphenylpyridazin-4-one itself has not been directly tested in tubulin polymerization assays, its DPP-class membership and distinct 1,6-substitution pattern position it as a candidate for novel tubulin site exploration with potential synergy with classical antitubulin agents.

tubulin antimitotic drug-binding site microtubule assembly

Herbicidal Activity and Plant vs. Mammalian Selectivity Differentiation

Diphenylpyridazinones have been patented and studied as herbicides and plant growth regulators, with activity profiles that are highly sensitive to the substitution pattern on the pyridazinone ring [1][2]. Batra et al. (1986) demonstrated that DPP derivatives cause mitotic disruption in plant root tissues, with herbicidal activity in seedling assays, and that the structural requirements for plant toxicity differ from those for mammalian tubulin inhibition [2]. Specifically, virtually all herbicidally active DPP compounds required a nitrile substituent at position 4 of the pyridazinone ring, with unsubstituted or fluorine-substituted phenyl rings preferred for plant activity; chlorine-substituted derivatives had no detectable herbicidal activity despite enhanced mammalian tubulin interaction [2]. Non-bleaching phenylpyridazinones have also been characterized as weak electron transport inhibitors in photosynthetic assays, causing inhibition of variable fluorescence distinct from bleaching herbicides [3]. The 1,6-diphenyl-4-one scaffold, with its carbonyl at C-4 and phenyl groups at N-1 and C-6, represents an underexplored substitution pattern within the patented diphenylpyridazinone herbicide space (US4545810) that may yield differential plant/mammalian selectivity [1].

herbicide photosynthesis inhibition plant growth regulator agrochemical

Hydrogen-Bonding Profiles: 4-Pyridazinone vs. 3-Pyridazinone

The 4-pyridazinone scaffold (carbonyl at C-4, nitrogen atoms at N-1 and N-2) possesses a fundamentally different tautomeric equilibrium and hydrogen-bond donor/acceptor (HBD/HBA) topology compared to the 3(2H)-pyridazinone scaffold [1]. In the 3(2H)-pyridazinone system, the lactam NH at N-2 can act as a hydrogen-bond donor, whereas in the 1,6-diphenyl-4-pyridazinone system, N-1 is substituted with a phenyl group, eliminating this HBD capability and altering the molecular recognition profile. This is corroborated by the observation that 3(2H)-pyridazinone PDE3 inhibitors require an overall planar topology of the phenylpyridazinone moiety with two critically separated electronegative centers for PDE III inhibitory potency . The 4-pyridazinone scaffold, by contrast, has been successfully employed in RIPK1 inhibitors where a different pharmacophoric arrangement is required [2]. Computed properties from related diphenylpyridazinone scaffolds include logP ≈ 3.82, topological polar surface area ≈ 21 Ų, zero H-bond donors, and 3 H-bond acceptors, consistent with a blood-brain barrier-penetrant physicochemical profile .

tautomerism hydrogen bonding physicochemical properties scaffold design

Evidence-Backed Research Applications for 1,6-Diphenylpyridazin-4-one


Fragment-Based RIPK1/Necroptosis Lead Discovery

The 4-pyridazinone core has been validated as a productive starting point for RIPK1 inhibitor development, with derivatives achieving sub-nanomolar cellular IC₅₀ values (0.4–1.2 nM) and oral bioavailability [1][2]. 1,6-Diphenylpyridazin-4-one provides an underexplored 1,6-substitution vector within this validated scaffold class, offering a fragment-elaboration starting point for medicinal chemistry teams seeking novel RIPK1 IP space distinct from previously disclosed 4-pyridazinone series. The absence of an N-H hydrogen-bond donor (due to N-1 phenyl substitution) may confer improved CNS penetration relative to NH-bearing analogs, relevant for neurodegenerative indications where RIPK1-mediated necroptosis is implicated [3].

Cholinesterase Inhibitor Selectivity Profiling

The quantitative demonstration that 5,6-, 4,6-, and 4,5-diphenyl-3(2H)-pyridazinone isomers exhibit selectivity indices ranging from <0.124 (BChE-selective) to >22.857 (AChE-selective) establishes that the diphenyl substitution pattern is the dominant determinant of cholinesterase subtype selectivity [1]. The 1,6-diphenyl-4-one chemotype, with its phenyl at N-1 rather than on a ring carbon, represents a structurally orthogonal isomer that may confer selectivity inaccessible to the three tested 3(2H)-pyridazinone series. This compound is therefore a rational acquisition for laboratories conducting systematic cholinesterase inhibitor SAR studies aimed at identifying novel selectivity profiles for Alzheimer's disease research.

Novel Tubulin Site Probe for Antimitotic Resistance Studies

Diphenylpyridazinones bind to a previously undescribed site on tubulin that is non-competitive with colchicine, vinblastine, maytansine, paclitaxel, and peloruside A [1][2]. NSC 613241 (a DPP derivative) incorporates substoichiometrically (0.1–0.2 mol/mol tubulin) and induces tubulin spirals with a characteristic 85 nm repeat, suggesting a unique polymer-nucleating mechanism [2]. 1,6-Diphenylpyridazin-4-one, as a DPP-class compound with a distinct 1,6-substitution pattern, may serve as a probe to map this novel binding site and explore its potential for overcoming multidrug resistance mediated by P-glycoprotein overexpression or tubulin mutations that affect classical antimitotic binding sites.

Agrochemical Lead with Differentiable Plant/Mammalian Selectivity

The diphenylpyridazinone class has established herbicidal utility (US4545810), with the structural determinants of plant vs. mammalian tubulin selectivity characterized: nitrile at C-4 and unsubstituted or fluorine-substituted phenyl rings favor plant activity, while chlorine substitution shifts activity toward mammalian tubulin [1][2]. Non-bleaching phenylpyridazinones additionally inhibit photosynthetic electron transport [3]. 1,6-Diphenylpyridazin-4-one occupies a substitution pattern space not covered in published herbicidal SAR studies, representing a procurement opportunity for agrochemical discovery groups seeking to explore novel diphenylpyridazinone chemotypes with potentially improved crop safety windows.

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